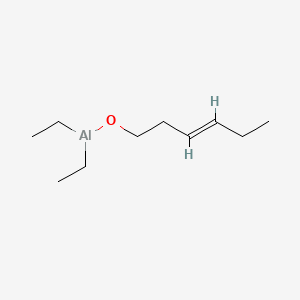

Aluminum, diethyl((3E)-3-hexen-1-olato)-

Description

"Aluminum, diethyl((3E)-3-hexen-1-olato)-" is an organoaluminum compound featuring a hexenolato ligand (C₆H₁₀O⁻) coordinated to a central aluminum atom, with two ethyl (C₂H₅) groups as additional ligands. The (3E)-3-hexen-1-olato ligand introduces stereochemical specificity due to its double bond geometry, which may influence reactivity and applications in catalysis or polymer synthesis.

Properties

CAS No. |

68900-84-5 |

|---|---|

Molecular Formula |

C10H21AlO |

Molecular Weight |

184.25 g/mol |

IUPAC Name |

diethyl-[(E)-hex-3-enoxy]alumane |

InChI |

InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |

InChI Key |

OUDHIMUQHBSXND-FHJHGPAASA-N |

Isomeric SMILES |

CC/C=C/CCO[Al](CC)CC |

Canonical SMILES |

CCC=CCCO[Al](CC)CC |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Aluminum Alkyls with Alcohols

- Method: The most common approach involves the reaction of diethylaluminum chloride or diethylaluminum hydride with (3E)-3-hexen-1-ol.

- Reaction:

$$

\text{Al(C}2\text{H}5)2\text{Cl} + \text{HO-(3E)-3-hexen-1-ol} \rightarrow \text{Al(C}2\text{H}5)2(\text{(3E)-3-hexen-1-olato}) + \text{HCl}

$$ - Conditions: This reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent hydrolysis and oxidation. Solvents such as toluene or hexane are used at low temperatures (0°C to room temperature) to control reactivity.

- Notes: The release of HCl gas requires proper ventilation or trapping systems.

Transesterification or Ligand Exchange

- Method: Another preparation route involves ligand exchange between a preformed aluminum diethyl alkoxide and (3E)-3-hexen-1-ol.

- Reaction:

$$

\text{Al(C}2\text{H}5)2(\text{OR}') + \text{HO-(3E)-3-hexen-1-ol} \rightarrow \text{Al(C}2\text{H}5)2(\text{(3E)-3-hexen-1-olato}) + \text{R'OH}

$$ - Conditions: Mild heating (40-60°C) under inert atmosphere facilitates ligand exchange. Removal of the liberated alcohol (R'OH) by distillation drives the reaction to completion.

Metathesis Reactions (Less Common)

- While olefin metathesis is a powerful method for modifying olefinic compounds, it is less commonly applied directly to aluminum alkyl complexes with unsaturated alcoholates. However, related metathesis reactions can be used to prepare the (3E)-3-hexen-1-ol ligand or its derivatives before complexation with aluminum.

Analytical Data and Reaction Monitoring

| Parameter | Typical Value/Method | Notes |

|---|---|---|

| Solvent | Toluene, Hexane | Dry, oxygen-free |

| Atmosphere | Argon or Nitrogen | Prevents hydrolysis and oxidation |

| Temperature | 0°C to 25°C (direct reaction), 40-60°C (ligand exchange) | Temperature control critical for selectivity |

| Reaction Time | 1-4 hours | Monitored by NMR or IR |

| Monitoring Techniques | NMR (¹H, ¹³C, ²⁷Al), IR, GC-MS | Confirms ligand coordination and purity |

| By-products | HCl (direct reaction), alcohol (ligand exchange) | Requires removal or neutralization |

Research Findings and Literature Survey

- The direct reaction of diethylaluminum chloride with unsaturated alcohols like (3E)-3-hexen-1-ol is well-documented as an efficient route to aluminum alkoxides with retention of the olefinic double bond, crucial for preserving the ligand's reactivity.

- Ligand exchange methods offer milder conditions and better control over product purity by avoiding corrosive by-products like HCl.

- Studies emphasize the importance of inert atmosphere and dry solvents to prevent hydrolysis, which can lead to aluminum hydroxide formation and loss of desired product.

- The compound's stability and reactivity depend on the ligand's unsaturation and steric environment, influencing its catalytic applications.

Summary Table of Preparation Routes

| Preparation Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Reaction | Diethylaluminum chloride + (3E)-3-hexen-1-ol | 0-25°C, inert atmosphere, dry solvent | Simple, direct synthesis | Generates HCl by-product |

| Ligand Exchange | Aluminum diethyl alkoxide + (3E)-3-hexen-1-ol | 40-60°C, inert atmosphere | Milder, avoids corrosive by-products | Requires preformed alkoxide |

| Olefin Metathesis (Precursor synthesis) | Olefinic substrates, metathesis catalyst | Variable, inert atmosphere | Modifies ligand structure | Indirect route, complex setup |

Chemical Reactions Analysis

Types of Reactions

Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.

Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.

Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.

Scientific Research Applications

Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.

Comparison with Similar Compounds

Structural Analog: (E)-(Dodec-3-en-1-olato)dioctylaluminium (CAS 68900-76-5)

Key Differences :

- Ligand Chain Length: The hexenolato ligand (C₆) in the target compound is shorter than the dodecenolato ligand (C₁₂) in (E)-(dodec-3-en-1-olato)dioctylaluminium. This difference affects molecular weight and steric bulk, with the latter having a higher molar mass (436.74 g/mol vs. inferred ~300–350 g/mol for the target compound) .

- Applications: Longer-chain ligands (e.g., dodecenolato) may enhance solubility in nonpolar solvents or modify catalytic activity in polymerization reactions.

Table 1: Comparison of Organoaluminum Compounds with Unsaturated Alcoholato Ligands

| Compound Name | Chemical Formula | Ligand Chain Length | Molar Mass (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Aluminum, diethyl((3E)-3-hexen-1-olato)- | Not explicitly provided | C₆ | ~300–350 (estimated) | Potential catalyst precursor |

| (E)-(Dodec-3-en-1-olato)dioctylaluminium | C₂₈H₅₇AlO | C₁₂ | 436.74 | Polymer chemistry, solubilizing agent |

Ligand-Type Comparison: Aluminum Diethyl Phosphinate

Key Differences :

- Ligand Chemistry: Aluminum diethyl phosphinate ((C₂H₅)₂PO₂)₃Al () replaces the hexenolato ligand with phosphinate groups.

- Physical State: Aluminum diethyl phosphinate is a colorless, flammable liquid, whereas organoaluminum compounds with bulky ligands (e.g., ) are often solids or viscous liquids.

Functional Group Analog: 3-Hexen-1-ol Acetate (CAS 3681-82-1)

Key Differences :

- Its applications (e.g., flavoring agent) differ significantly from aluminum complexes .

- Reactivity: The acetate ester undergoes hydrolysis or transesterification, whereas aluminum-hexenolato compounds may participate in ligand substitution or redox reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.